1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine
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Overview
Description
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyldimethylsilyl group, a chloro group, and a dihydro-1,2-azaborine ring
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyldimethylsilyl chloride and a suitable precursor for the azaborine ring.
Reaction Conditions: The reaction conditions often involve the use of a base, such as imidazole, to facilitate the formation of the tert-butyldimethylsilyl group.
Industrial Production: For large-scale production, the process may be optimized to ensure high yield and purity. This involves careful control of reaction parameters and purification steps to isolate the desired product.
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine can be compared with other similar compounds, such as:
1-(tert-Butyldimethylsilyl)imidazole: This compound is also used as a silylating agent but differs in its structural features and reactivity.
tert-Butyldimethylsilylacetylene: Another related compound used in organic synthesis, particularly in the formation of alkynyl derivatives.
tert-Butyldimethylsilyl chloride: A precursor used in the synthesis of various silyl-protected compounds.
Properties
IUPAC Name |
tert-butyl-(2-chloroazaborinin-1-yl)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BClNSi/c1-10(2,3)14(4,5)13-9-7-6-8-11(13)12/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMDYPGOABVVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C=CC=CN1[Si](C)(C)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BClNSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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